molecular formula C16H18O2 B14365057 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene CAS No. 90036-62-7

7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene

Cat. No.: B14365057
CAS No.: 90036-62-7
M. Wt: 242.31 g/mol
InChI Key: WVBJBBBOTYKISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene is an organic compound belonging to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups at positions 7 and 9 and a tetrahydrophenanthrene core, which means it has four hydrogen atoms added to the phenanthrene structure, making it partially saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene can be achieved through various synthetic routes. One common method involves the hydrogenation of 7,9-Dimethoxyphenanthrene under specific conditions. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated phenanthrene derivatives.

    Reduction: Fully saturated phenanthrene derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydrophenanthrene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of methoxy groups at specific positions, which influence its chemical reactivity and biological activity. The tetrahydrophenanthrene core provides a partially saturated structure, distinguishing it from fully aromatic phenanthrenes.

Properties

CAS No.

90036-62-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

7,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene

InChI

InChI=1S/C16H18O2/c1-17-12-7-8-14-13-6-4-3-5-11(13)9-16(18-2)15(14)10-12/h7-10H,3-6H2,1-2H3

InChI Key

WVBJBBBOTYKISM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3CCCCC3=C2C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.